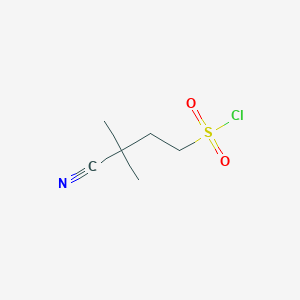

3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1468821-69-3 . It has a molecular weight of 195.67 . The IUPAC name for this compound is 3-cyano-3-methyl-1-butanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10ClNO2S/c1-6(2,5-8)3-4-11(7,9)10/h3-4H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.67 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the available resources.Scientific Research Applications

Synthesis of Nitriles from Primary Amides or Aldoximes

The preparation of nitriles from primary amides or aldoximes using oxalyl chloride with dimethyl sulfoxide showcases the versatility of sulfonyl chloride derivatives in organic synthesis. This method, applicable to a wide range of cyano compounds, offers a straightforward route to synthesize aromatic, heteroaromatic, cyclic, and acyclic aliphatic species with good to excellent yields (Ding et al., 2018).

Development of Sulfonylamides

The study on 3-Cyanopyridine-2-sulfonyl chlorides by oxidative chlorination and their transformation into N-substituted sulfonylamides through reaction with amines highlights the role of sulfonyl chlorides in developing sulfonylamide-based compounds. These transformations underscore the chemical's utility in creating complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Dmitrieva et al., 2009).

Catalysis and Solvent-Free Synthesis

Sulfonyl chloride derivatives are instrumental in catalysis, as seen in the synthesis of hexahydroquinolines using sulfonic acid functionalized pyridinium chloride. This Bronsted acidic ionic liquid acts as a highly efficient, homogeneous, and reusable catalyst for solvent-free conditions, highlighting the role of sulfonyl chloride derivatives in green chemistry (Khazaei et al., 2013).

Material Science Applications

The synthesis of multi-hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids from sulfonyl chloride derivatives showcases their importance in material science. These ionic liquids, with potential applications in creating other functionalized ionic liquids or ionic liquid-polymer composites, demonstrate the versatility of sulfonyl chloride compounds in developing new materials (Zhu et al., 2007).

Photophysical Properties and Sensing Applications

Sulfonyl chloride derivatives are also pivotal in developing fluorescent sensors, as seen in the synthesis of water-soluble sulfonato-Salen-type Schiff bases. These compounds exhibit strong fluorescence quenched selectively by Cu(2+), indicating their potential as highly selective and sensitive turn-off fluorescence sensors for detecting Cu(2+) in water and living cells (Zhou et al., 2012).

Safety and Hazards

properties

IUPAC Name |

3-cyano-3-methylbutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2S/c1-6(2,5-8)3-4-11(7,9)10/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWGOGWEGOXBHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCS(=O)(=O)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/no-structure.png)

![1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2581681.png)

![2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2581682.png)

![3-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2581689.png)

![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride](/img/structure/B2581691.png)

![(5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581692.png)

![2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2581694.png)

![3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2581695.png)